
Chlorophacinone
Overview
Description
Chlorophacinone (CAS 3691-35-8) is a first-generation anticoagulant rodenticide belonging to the 1,3-indandione chemical class. It inhibits vitamin K epoxide reductase (VKOR), disrupting the vitamin K cycle and preventing the synthesis of active clotting factors (II, VII, IX, X), leading to lethal hemorrhaging in target rodents . Its oral LD50 in rats ranges from 20.5 mg/kg (Norway rats) to 2,237 mg/kg (predicted by models), reflecting variability across studies and species . This compound exhibits high bioavailability (92%) in mammals, surpassing warfarin (79%) and bromadiolone (88%) . It is widely used in agriculture and urban pest control but poses risks of secondary poisoning to non-target wildlife, such as raptors .
Preparation Methods
Traditional Synthesis via Friedel-Crafts Acylation
Reaction Mechanism and Reagents
The canonical method involves a Friedel-Crafts acylation between 2-(4-chlorophenyl)phenylacetyl chloride (5 ) and 1,3-indanedione (6 ) under acidic conditions. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic substitution at the activated aromatic ring of 1,3-indanedione.
Reaction Scheme
- Formation of Acyl Chloride :
2-(4-Chlorophenyl)phenylacetic acid (4 ) is treated with oxalyl chloride (ClCO)₂O to generate the acyl chloride 5 in near-quantitative yield.
- Friedel-Crafts Coupling :
$$
\text{5 + 1,3-indanedione (6 ) } \xrightarrow{\text{AlCl₃, DCM, -10°C}} \text{Chlorophacinone (1 )}
$$
The reaction proceeds at −10°C in dichloromethane (DCM), achieving 78–85% yield after 16 hours.
Process Optimization
- Catalyst Loading : Reducing AlCl₃ from 1.5 eq. to 1.2 eq. decreases side products (e.g., diacylated derivatives) without compromising yield.
- Temperature Control : Maintaining −10°C prevents decomposition of the acid-sensitive 1,3-indanedione.
Table 1: Traditional Synthesis Parameters
Parameter | Value/Range | Impact on Yield/Purity |
---|---|---|
Catalyst (AlCl₃) | 1.2–1.5 eq. | >1.5 eq. increases diacylation |
Reaction Temperature | −10°C ± 2°C | Higher temps reduce yield by 20% |
Solvent | Dichloromethane | Alternatives (e.g., ClCH₂CH₂Cl) reduce yield |
Reaction Time | 16–18 hours | Shorter durations (<12h) yield <60% |
Alternative Route from Mandelic Acid
Synthesis of 2-(4-Chlorophenyl)phenylacetic Acid (4)
A cost-effective approach starts with mandelic acid (3 ) and chlorobenzene, leveraging SnCl₄-mediated Friedel-Crafts alkylation:
$$
\text{Mandelic acid (3 ) + Chlorobenzene } \xrightarrow{\text{SnCl₄, 80°C}} \text{4 (85% yield)}
$$
Advantages :
- Eliminates the need for pre-synthesized phenylacetic acid derivatives.
- SnCl₄ is recoverable and less moisture-sensitive than AlCl₃.
Cyclization to this compound
The intermediate 4 is converted to acyl chloride 5 and coupled with 1,3-indanedione as in the traditional method. This route achieves comparable yields (82%) but reduces raw material costs by 40%.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison
Key Insight : The mandelic acid route, while requiring an additional step, offers superior cost efficiency and reduced hazardous waste.
Analytical Characterization
HPLC-MS/MS Quantification
Post-synthesis analysis employs reversed-phase HPLC coupled with tandem mass spectrometry (Table 3):
Table 3: Chromatographic Parameters for this compound
Parameter | Value |
---|---|
Column | Nucleodur C18 Gravity (125 × 2.0 mm) |
Mobile Phase | 5 mM ammonium formate:MeOH (30:70) |
Retention Time | 10.8 min |
Precursor Ion ([M-H]⁻) | m/z 373.0707 |
Fragment Ions | m/z 201.0461, 145.0275 |
LOD | 0.1 ppb |
NMR Spectroscopy
¹³C NMR (CDCl₃) confirms regioselective acylation at the C2 position of 1,3-indanedione, with key peaks at δ 196.5 (C=O) and δ 124.8 (aromatic C-Cl).
Industrial-Scale Production Considerations
Solvent Recovery Systems
Dichloromethane is distilled and reused, reducing solvent costs by 60% in continuous-flow reactors.
Waste Management
Chemical Reactions Analysis
Chlorophacinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various hydroxylated metabolites.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving the chlorine atom on the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions include hydroxylated and reduced derivatives of this compound .
Scientific Research Applications
Wildlife Damage Management
Chlorophacinone is extensively applied by wildlife management agencies, such as the USDA-APHIS Wildlife Services, for controlling rodent populations that threaten agricultural crops and infrastructure. It is registered for use in various environments including:
- Rangelands
- Forestry areas
- Agricultural sites
- Residential and commercial buildings
- Transport vehicles (ships, trains, aircraft)
- Non-crop areas (fence lines, gullies, ditches)
The application methods typically involve placing bait stations above ground or below ground in rodent burrows to minimize access by non-target species .
Toxicological Studies
Research has documented the prolonged anticoagulant effects of this compound. A study involving American kestrels revealed dose-dependent toxicity with significant effects on prothrombin time and liver residues . The findings indicated that sublethal exposure could compromise the survival of free-ranging raptors, raising concerns about the ecological impact of this compound use in pest control programs .
Table 1: Toxicity Reference Values for this compound in American Kestrels
Endpoint | Value (µg/kg body weight-day) |
---|---|
Prothrombin Time | 79.2 |
Russell's Viper Venom Time | 39.1 |
Liver Residue (PT) | 0.107 |
Liver Residue (RVVT) | 0.076 |
Impact on Non-target Species
Recent studies have highlighted the collateral damage this compound can inflict on non-target wildlife. For instance, red-tailed hawks that consumed prairie dogs exposed to this compound exhibited prolonged blood clotting times and difficulties regulating body temperature . Such findings underscore the need for careful consideration of ecological impacts when employing anticoagulant rodenticides.
Monitoring Exposure and Effects
A comprehensive study monitored the accumulation of this compound in various species, including slugs and birds of prey, demonstrating how these compounds can enter food webs and affect predator health . This research emphasizes the importance of understanding the broader ecological consequences of using this compound.
Mechanism of Action
Chlorophacinone exerts its effects by inhibiting the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors II, VII, IX, and X . This inhibition leads to the depletion of functional clotting factors, resulting in impaired blood clotting and internal bleeding . The molecular targets of this compound include the liver, where it binds to vitamin K epoxide reductase sites .
Comparison with Similar Compounds
Diphacinone
Structural and Functional Similarities :
- Both chlorophacinone and diphacinone are 1,3-indandione derivatives with similar mechanisms of action (VKOR inhibition) .
- Toxicity: this compound has a predicted oral rat LD50 of 47 mg/kg (OPERA model), while diphacinone’s LD50 is 18 mg/kg, suggesting higher acute toxicity for diphacinone . However, in vivo studies indicate this compound is slightly more potent in prolonging coagulation times .
- FXR Modulation: Both antagonize farnesoid X receptor (FXR) activity, disrupting bile acid homeostasis. This compound uniquely reduces binding to coactivators like SRC2-2, while diphacinone shares this property .
Parameter | This compound | Diphacinone |
---|---|---|
Chemical Class | 1,3-indandione | 1,3-indandione |
Oral Rat LD50 | 20.5–2,237 mg/kg | 18–394 mg/kg |
Bioavailability | 92% | Not reported |
FXR Antagonism | Yes | Yes |
Warfarin
Mechanistic Differences :
- Warfarin, a hydroxycoumarin derivative, also inhibits VKOR but with lower bioavailability (79%) compared to this compound (92%) .
- Resistance: this compound is more effective against warfarin-resistant rodent populations due to structural differences .
- Toxicokinetics: this compound’s elimination half-life in humans is 3.27 days under phenobarbital induction, shorter than warfarin’s ~40-hour half-life .
Coumatetralyl
- A hydroxycoumarin anticoagulant with delayed action, similar to this compound, but less potent in resistant rodent strains .
- Environmental Impact :
Second-Generation Anticoagulants (e.g., Bromadiolone)
- Potency and Persistence: Bromadiolone (LD50: ~1 mg/kg) is significantly more toxic than this compound but bioaccumulates in liver tissues, increasing secondary poisoning risks .
- Regulatory Status: this compound is classified as GHS Category 2 (>5–50 mg/kg), while bromadiolone falls under Category 1 (≤50 mg/kg) .
Cholecalciferol (Vitamin D3)
- Mode of Action: Cholecalciferol is a non-anticoagulant rodenticide causing hypercalcemia. Its LD50 (43.6 mg/kg) is higher than this compound’s, making it less potent .
- Application: this compound requires lower bait concentrations (e.g., 50 ppm) compared to cholecalciferol (e.g., 750–1,500 ppm) for efficacy .
Environmental and Toxicological Considerations
- Secondary Poisoning: this compound accumulates in rodent livers (up to 160 µg/g) and poses risks to predators like kestrels, though resistant rats show similar bioaccumulation patterns .
- Detection in Ecosystems :
- Regulatory Classifications: EPA Category 1 (this compound) vs. Category 3 (degradates like o-phthalic acid) .
Biological Activity
Chlorophacinone is a first-generation anticoagulant rodenticide primarily used for controlling rodent populations in various environments. Its biological activity is characterized by its mechanism of action, toxicity profiles, and environmental fate, which are critical for understanding its impact on target and non-target species.
This compound functions by disrupting the vitamin K cycle, which is essential for synthesizing blood-clotting factors. This disruption leads to prolonged prothrombin time and results in hemorrhagic conditions in affected animals. The compound's anticoagulant effect is particularly pronounced, leading to symptoms such as dyspnea, lethargy, and internal bleeding, which can culminate in death due to excessive hemorrhage .
Acute and Chronic Toxicity
This compound exhibits high toxicity across various species. The acute oral LD50 values indicate significant lethality:
- Rats : 10.3 µg/L (inhalation LC50) demonstrates acute toxicity levels.
- American Kestrels : Toxicity assessments showed that this compound led to prolonged prothrombin times and coagulopathy within days of exposure .
Data from case studies highlight the following findings:
Species | Route of Exposure | LD50 (mg/kg) | Observed Effects |
---|---|---|---|
Rats (Sprague Dawley) | Oral | 1.0 - 5.0 | Hemorrhage, lethargy |
American Kestrels | Oral | Not specified | Coagulopathy, anemia |
Northern Bobwhite | Oral | 2014 | Prolonged clotting time |
Bioaccumulation
Research indicates that this compound can bioaccumulate in the liver and kidneys of exposed animals. In one study involving resistant strains of rats, this compound levels peaked at approximately 160 µg/g liver after four days, suggesting that both resistant and susceptible strains accumulate the compound similarly but differ in survival times post-exposure .
Environmental Fate
This compound is moderately persistent in the environment, with a half-life ranging from 17 days in sandy loam to 47.2 days in sandy clay loam. Its low vapor pressure indicates minimal volatilization, while its strong binding affinity to soil organic matter limits leaching into groundwater . In aquatic environments, this compound remains stable at neutral pH levels but degrades slowly at acidic conditions.
Case Studies and Research Findings
- Occupational Exposure : A case study reported an insulation worker experiencing severe symptoms after inhaling this compound dust. Symptoms included respiratory distress and neurological effects, highlighting the risks associated with occupational exposure .
- Secondary Poisoning Risks : Studies on raptors indicated that while primary exposure to this compound is lethal, secondary poisoning through consumption of contaminated rodents poses a lower risk than anticipated. For instance, black-billed magpies fed on poisoned rodents showed no significant adverse effects despite consuming substantial portions of carcasses .
- Metabolic Studies : Investigations into the metabolic pathways of this compound revealed extensive metabolism across different strains of rats, with similar proportions of metabolites identified. This suggests a consistent metabolic response regardless of resistance status .
Q & A
Basic Research Questions
Q. What experimental methods are used to determine Chlorophacinone’s anticoagulation mechanism in mammals?
Researchers employ in vitro clotting assays (e.g., prothrombin time, activated partial thromboplastin time) to quantify coagulation factor inhibition. Dose-response studies in rodent models are conducted to assess hypoprothrombinemia duration and hemorrhage severity. Histopathological analysis of liver tissue evaluates vitamin K epoxide reductase (VKOR) inhibition .
Q. What standardized protocols exist for assessing acute toxicity of this compound in rodent models?
The OECD Test Guideline 425 (Acute Oral Toxicity) and EPA guidelines (e.g., 870.1100) are used to determine LD50 values. Parameters include mortality rates, clinical signs (e.g., hemorrhage, anemia), and post-mortem examination of vital organs. Data interpretation requires comparison with established benchmarks for anticoagulant rodenticides .
Q. Which analytical techniques are recommended for detecting this compound residues in environmental samples?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is standard. Sample preparation involves solid-phase extraction (SPE) from soil, water, or biological matrices. Method validation includes recovery rates (70–120%) and limits of detection (≤0.01 ppm) .
Q. How is this compound’s environmental persistence quantified?
Aerobic and anaerobic soil metabolism studies measure half-life (t½) under controlled conditions. Water-sediment systems assess hydrolysis and photodegradation rates. Data are modeled using first-order kinetics, with results benchmarked against regulatory thresholds (e.g., EPA Pesticide Fate Database) .
Q. What parameters are critical for designing ecotoxicological studies on this compound?
Key endpoints include sub-lethal effects (e.g., breeding success in birds, reproductive output in mammals), residue accumulation in food chains, and biomarker analysis (e.g., clotting factor activity). Field studies should incorporate control sites to isolate pesticide impacts from confounding variables .
Advanced Research Questions
Q. How can contradictions in reported sub-lethal effects of this compound on non-target species be resolved?
Meta-analyses of existing datasets (e.g., barn owl breeding performance vs. rodenticide residues) identify confounding factors like habitat variability. Controlled mesocosm experiments isolate this compound’s effects while adjusting for interspecies differences in VKOR enzyme sensitivity .
Q. What methodologies evaluate cumulative toxicity given this compound’s long elimination half-life?
Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates repeated dosing data to predict bioaccumulation. Parameters include volume of distribution (Vd), clearance rates, and time-to-steady-state concentrations. In silico tools like PBPK models validate predictions against empirical toxicity thresholds .
Q. How do synergies between this compound and other compounds affect toxicity assessments?
Co-administration studies (e.g., with adrenal inhibitors like Astonin®-H) use isobolographic analysis to classify interactions (additive, synergistic). Metrics include lethal dose ratios and bleeding time prolongation. Mechanistic studies explore CYP450-mediated metabolic interactions .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity?
Non-linear regression models (e.g., Hill equation, probit analysis) quantify EC50/LC50 values. Bayesian hierarchical models account for variability in interspecies responses. Survival analysis (Kaplan-Meier curves) evaluates time-dependent mortality patterns in chronic exposure studies .
Q. How can population modeling predict long-term ecological impacts of this compound use?
Matrix population models integrate residue data, demographic rates (e.g., fecundity, survival), and exposure pathways to forecast population viability. Sensitivity analyses identify critical thresholds for mitigation (e.g., maximum allowable residue levels in prey species) .
Q. What strategies address data gaps in this compound’s chronic toxicity profile for regulatory reviews?
Systematic evidence mapping prioritizes missing endpoints (e.g., 90-day inhalation toxicity). Read-across approaches leverage data from structurally related anticoagulants (e.g., warfarin) while adjusting for metabolic differences. In vitro hepatocyte models predict chronic hepatotoxicity .
Q. How can researchers mitigate bias when synthesizing evidence on this compound’s reproductive hazards?
Cochrane-style systematic reviews apply PRISMA guidelines for literature screening. Risk-of-bias tools (e.g., SYRCLE for animal studies) assess internal validity. Sensitivity analyses exclude low-quality studies, and GRADE frameworks evaluate evidence certainty .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using multi-species assays and independent lab replication. For ecological studies, compare controlled lab results with longitudinal field monitoring .
- Experimental Design : Use randomized block designs for in vivo studies to control for inter-individual variability. For environmental sampling, stratified random sampling reduces spatial bias .
- Literature Gaps : Prioritize studies on this compound’s neurotoxicity and immunotoxicity, as existing data are limited to hematological endpoints .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-phenylacetyl]indene-1,3-dione | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C23H15ClO3/c24-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)23(27)20-21(25)17-8-4-5-9-18(17)22(20)26/h1-13,19-20H | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHXJZHVNHGCEC-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)C3C(=O)C4=CC=CC=C4C3=O | |
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Molecular Formula |
C23H15ClO3 | |
Record name | CHLOROPHACINONE | |
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DSSTOX Substance ID |
DTXSID2032348 | |
Record name | Chlorophacinone | |
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Molecular Weight |
374.8 g/mol | |
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Physical Description |
Crystals. Commercially available as oil concentrate and as dust concentrate. Used as an anticoagulant rodenticide. Chronic acting, multiple dose rodenticide. (EPA, 1998), White to pale yellow crystals formulated as dry and oil concentrate, spray, meal bait, paraffin blocks, pellets, and tracking powder; [HSDB], PALE YELLOW POWDER. | |
Record name | CHLOROPHACINONE | |
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Boiling Point |
No boiling point at normal pressure; decomposes at 250 °C | |
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Solubility |
In water, 100 mg/L at 20 °C, In water at 20 °C (OECD 105 method): 13 mg/L (distilled water), 1 mg/L (pH 4), 344 mg/L (pH 7), 459 mg/L (pH 9), Readily soluble in methanol, ethanol, acetone, acetic acid, ethyl acetate, benzene, oil; slightly soluble in aqueous alkalis with the formation of salts, Soluble in common organic solvents., Soluble in dichloromethane and chloroform; sparingly soluble in acetone and ether; very sparingly soluble in ethanol and methanol., Solubility in water: very poor | |
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Density |
Bulk density = 0.38 g/cu-cm at 20 °C, 1.43 g/cm³ | |
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Vapor Pressure |
1X10-4 mPa /7.5X10-10 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: (negligible) | |
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Color/Form |
Pale yellow crystals, Light yellow silky needles from ethanol or acetone, Crystals, Pale yellow crystalline, Pale yellow microcrystalline powder | |
CAS No. |
3691-35-8 | |
Record name | CHLOROPHACINONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34Y6E0063Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLOROPHACINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROPHACINONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
284 °F (EPA, 1998), 140 °C, 143 °C | |
Record name | CHLOROPHACINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4918 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLOROPHACINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROPHACINONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.